molecular formula C11H11F5N2O2 B11713156 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B11713156
M. Wt: 298.21 g/mol
InChI Key: LRGWWEINPRJZRG-UHFFFAOYSA-N
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Description

3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a complex organic compound characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a trifluorobutanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The precise molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is unique due to the combination of its cyclopropyl, difluoromethyl, and trifluorobutanoic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H11F5N2O2

Molecular Weight

298.21 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C11H11F5N2O2/c12-10(13)6-3-7(5-1-2-5)18(17-6)8(4-9(19)20)11(14,15)16/h3,5,8,10H,1-2,4H2,(H,19,20)

InChI Key

LRGWWEINPRJZRG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2C(CC(=O)O)C(F)(F)F)C(F)F

Origin of Product

United States

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